2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine
Overview
Description
2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine is a complex organic compound that features a pyrimidine core substituted with furan and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and a suitable aldehyde or ketone.
Introduction of Piperazine Groups: The piperazine moieties are introduced via nucleophilic substitution reactions. For instance, the pyrimidine core can be reacted with 1-(furan-2-carbonyl)piperazine and 1-(4-methylpiperazin-1-yl) derivatives under controlled conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products through additional condensation or substitution reactions, often requiring catalysts and specific temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furan moiety, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Hydroxyl-substituted furan derivatives.
Substitution Products: Various substituted piperazine and pyrimidine derivatives.
Scientific Research Applications
2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Biological Studies: Used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: Potential lead compound for developing new drugs due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as acetylcholinesterase, which it inhibits by binding to the active site.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with piperazine substitution, known for its acetylcholinesterase inhibitory activity.
1-Methylpiperazine Derivatives: Compounds like 1-methylpiperazine are used as intermediates in the synthesis of various pharmaceuticals.
Uniqueness
2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine stands out due to the presence of both furan and piperazine moieties, which confer unique chemical and biological properties. Its dual piperazine substitution enhances its potential as a versatile lead compound in drug development.
Properties
IUPAC Name |
furan-2-yl-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-15-14-17(23-7-5-22(2)6-8-23)21-19(20-15)25-11-9-24(10-12-25)18(26)16-4-3-13-27-16/h3-4,13-14H,5-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPGAENCBIILRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)N4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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